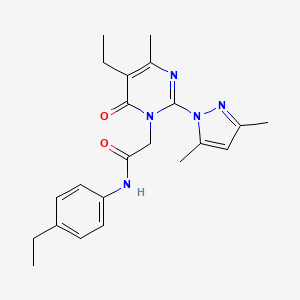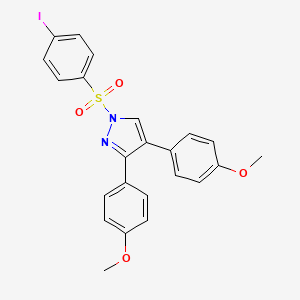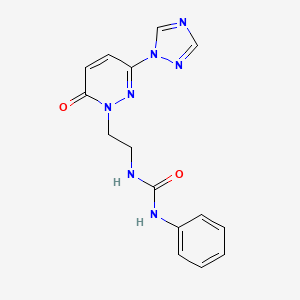![molecular formula C26H20N4O5 B2647601 3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione CAS No. 1207032-35-6](/img/no-structure.png)
3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule with multiple functional groups, including a benzodioxole, an oxadiazole, and a quinazolinedione. These groups are common in many pharmaceuticals and could suggest a potential biological activity .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. These rings would likely contribute to the compound’s chemical properties and potential biological activity .Chemical Reactions Analysis
Again, without specific information, it’s hard to predict the chemical reactions this compound might undergo. The presence of multiple functional groups suggests that it could participate in a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. The presence of multiple heterocyclic rings and functional groups would likely make it a solid at room temperature .科学的研究の応用
Synthesis and Biological Activity Evaluation
Synthesis and Anticancer Potential
A study focused on the synthesis of novel quinazolinone derivatives, including compounds with a structure similar to the specified chemical, demonstrating their potential as anticancer agents. These compounds were synthesized and evaluated for their cytotoxic activity against cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. The synthesized compounds showed significant cytotoxic activity, highlighting their potential in anticancer drug development (Poorirani et al., 2018).
Antimicrobial Activity
Another research area involves the synthesis of quinazolinone derivatives for evaluating their antimicrobial activity. These compounds have been tested against a range of Gram-positive and Gram-negative bacteria, as well as fungi, showing promising results in inhibiting microbial growth. This suggests their potential application in developing new antimicrobial agents (Abu‐Hashem, 2018).
Novel Synthetic Approaches
Research has also been conducted on developing novel synthetic routes for quinazoline derivatives, providing efficient and eco-friendly methods for their production. These studies not only offer new pathways for synthesizing such compounds but also contribute to the broader field of green chemistry (Rasal & Yadav, 2016).
Safety and Hazards
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(1,3-benzodioxol-5-ylmethyl)-7-aminoquinazoline-2,4(1H,3H)-dione, which is synthesized from commercially available starting materials. The second intermediate is 3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-amine, which is also synthesized from commercially available starting materials. These two intermediates are then coupled using standard coupling reagents to form the final product.", "Starting Materials": [ "2-hydroxybenzaldehyde", "3,4-methylenedioxyaniline", "2-chloro-4,6-dimethoxy-1,3,5-triazine", "3,4-dimethylphenylhydrazine", "ethyl acetoacetate", "sodium ethoxide", "acetic anhydride", "sodium azide", "sulfuric acid", "sodium nitrite", "sodium bicarbonate", "sodium hydroxide", "hydrochloric acid", "ethanol", "diethyl ether", "dichloromethane", "tetrahydrofuran", "water" ], "Reaction": [ "Synthesis of 3-(1,3-benzodioxol-5-ylmethyl)-7-aminoquinazoline-2,4(1H,3H)-dione:", "Step 1: Condensation of 2-hydroxybenzaldehyde and 3,4-methylenedioxyaniline in ethanol with sulfuric acid as a catalyst to form 3-(1,3-benzodioxol-5-ylmethyl)quinazoline-2,4(1H,3H)-dione.", "Step 2: Reduction of 3-(1,3-benzodioxol-5-ylmethyl)quinazoline-2,4(1H,3H)-dione with sodium borohydride in ethanol to form 3-(1,3-benzodioxol-5-ylmethyl)-7-hydroxyquinazoline-2,4(1H,3H)-dione.", "Step 3: Conversion of 3-(1,3-benzodioxol-5-ylmethyl)-7-hydroxyquinazoline-2,4(1H,3H)-dione to 3-(1,3-benzodioxol-5-ylmethyl)-7-aminoquinazoline-2,4(1H,3H)-dione by reaction with ethyl acetoacetate and sodium ethoxide in ethanol.", "Synthesis of 3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-amine:", "Step 1: Synthesis of 3,4-dimethylphenylhydrazine by reaction of 3,4-dimethylbenzenediazonium chloride with sodium nitrite and sodium bicarbonate in water.", "Step 2: Synthesis of 3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-carboxylic acid by reaction of 3,4-dimethylphenylhydrazine with ethyl acetoacetate and acetic anhydride in dichloromethane.", "Step 3: Conversion of 3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-carboxylic acid to 3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-amine by reaction with thionyl chloride in tetrahydrofuran.", "Coupling of intermediates to form final product:", "Step 1: Activation of 3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-amine with 2-chloro-4,6-dimethoxy-1,3,5-triazine and triethylamine in dichloromethane.", "Step 2: Addition of 3-(1,3-benzodioxol-5-ylmethyl)-7-aminoquinazoline-2,4(1H,3H)-dione to the reaction mixture and stirring at room temperature for several hours.", "Step 3: Workup of the reaction mixture by extraction with dichloromethane and purification of the crude product by column chromatography to yield the final product." ] } | |
CAS番号 |
1207032-35-6 |
製品名 |
3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione |
分子式 |
C26H20N4O5 |
分子量 |
468.469 |
IUPAC名 |
3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C26H20N4O5/c1-14-3-5-17(9-15(14)2)23-28-24(35-29-23)18-6-7-19-20(11-18)27-26(32)30(25(19)31)12-16-4-8-21-22(10-16)34-13-33-21/h3-11H,12-13H2,1-2H3,(H,27,32) |
InChIキー |
BMVVRLUKAKXBEE-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC6=C(C=C5)OCO6)C |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(2,6-Dimethyloxan-4-yl)methyl]prop-2-enamide](/img/structure/B2647519.png)
![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)isoxazole-5-carboxamide](/img/structure/B2647521.png)

![N-[(1-Methyl-3,4-dihydro-2H-quinolin-4-yl)methyl]prop-2-enamide](/img/structure/B2647523.png)

![[(7-Chloroquinolin-4-yl)amino]thiourea](/img/structure/B2647528.png)
![(Z)-ethyl 2-((3-fluorobenzoyl)imino)-1-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2647529.png)



![4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2647537.png)

![N-(thiophen-2-ylmethyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2647540.png)
![3-(tert-butyl)-3,6-dimethyl-2,3-dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B2647541.png)